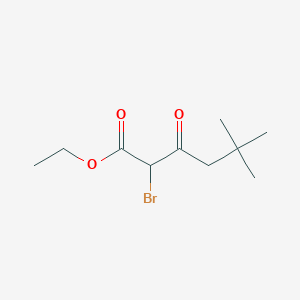![molecular formula C20H28O5 B14216075 4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid CAS No. 827321-88-0](/img/structure/B14216075.png)
4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols under acidic conditions.
Attachment of the Oct-6-en-1-yl Chain: The oct-6-en-1-yl chain can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through the oxidation of a benzyl alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid: Characterized by the presence of an oxane ring and an oct-6-en-1-yl chain.
This compound Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of an oxane ring, an oct-6-en-1-yl chain, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
827321-88-0 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[8-(oxan-2-yloxy)oct-6-enoxy]benzoic acid |
InChI |
InChI=1S/C20H28O5/c21-20(22)17-10-12-18(13-11-17)23-14-6-3-1-2-4-7-15-24-19-9-5-8-16-25-19/h4,7,10-13,19H,1-3,5-6,8-9,14-16H2,(H,21,22) |
InChI Key |
LPURVYCINLZEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC=CCCCCCOC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)

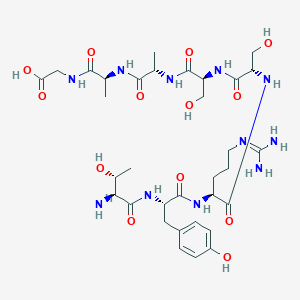
![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)


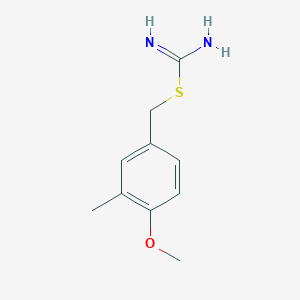
![5-(Diethylamino)-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzoic acid](/img/structure/B14216021.png)
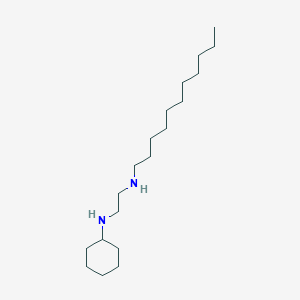
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
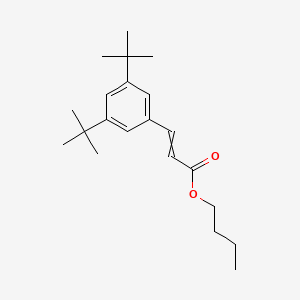
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
